molecular formula C20H15Cl4N3OS B591845 PP1-24 CAS No. 1429483-76-0

PP1-24

Cat. No.: B591845
CAS No.: 1429483-76-0
M. Wt: 487.22
InChI Key: UVWTVHXLCKZAFC-IZZDOVSWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PP1-24 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly used to purify the final product. The production process must also comply with regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

PP1-24 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of substituted compounds with different properties.

Scientific Research Applications

PP1-24 has a wide range of scientific research applications, including:

Mechanism of Action

PP1-24 exerts its effects by inhibiting the activity of protein phosphatase 1. This inhibition occurs through the binding of this compound to the catalytic subunit of the enzyme, preventing it from dephosphorylating its target proteins. The inhibition of protein phosphatase 1 leads to the accumulation of phosphorylated proteins, which can alter various cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PP1-24 include other protein phosphatase inhibitors such as okadaic acid, calyculin A, and microcystin. These compounds also inhibit protein phosphatases but may have different specificities and potencies .

Uniqueness

This compound is unique in its specific inhibition of protein phosphatase 1, whereas other inhibitors like okadaic acid and calyculin A may also inhibit protein phosphatase 2A. This specificity makes this compound a valuable tool for studying the distinct roles of protein phosphatase 1 in cellular processes .

Properties

{ "Design of the Synthesis Pathway": "PP1-24 can be synthesized using a convergent synthetic approach that involves the coupling of two key intermediates, namely, 4-bromo-2-fluoroaniline and 4-(4-methylpiperazin-1-yl)phenol. The synthesis involves several steps, including protection of the amine group, bromination, Suzuki coupling, deprotection, and final cyclization to form the target compound.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "4-(4-methylpiperazin-1-yl)phenol", "Tetra-n-butylammonium bromide (TBAB)", "Palladium acetate (Pd(OAc)2)", "2-(Diphenylphosphino)benzoic acid (DPPBA)", "Sodium hydroxide (NaOH)", "Methanol (MeOH)", "Dimethylformamide (DMF)", "Acetic anhydride (Ac2O)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate (EtOAc)", "Water (H2O)" ], "Reaction": [ "Protection of the amine group in 4-bromo-2-fluoroaniline using acetic anhydride and triethylamine to form the corresponding acetamide derivative.", "Bromination of the protected amine using TBAB and bromine to form the corresponding 4-bromo-2-fluoroacetamide derivative.", "Suzuki coupling of 4-bromo-2-fluoroacetamide with 4-(4-methylpiperazin-1-yl)phenol using Pd(OAc)2, DPPBA, and Na2CO3 in DMF to form the corresponding biphenyl intermediate.", "Deprotection of the amide group in the biphenyl intermediate using NaOH and MeOH to form the corresponding phenol intermediate.", "Cyclization of the phenol intermediate using HCl and NaHCO3 in EtOAc and H2O to form the target compound, PP1-24." ] }

CAS No.

1429483-76-0

Molecular Formula

C20H15Cl4N3OS

Molecular Weight

487.22

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide

InChI

InChI=1S/C20H15Cl4N3OS/c21-15-9-7-14(8-10-15)16-12-29-19(25-16)27-18(20(22,23)24)26-17(28)11-6-13-4-2-1-3-5-13/h1-12,18H,(H,25,27)(H,26,28)/b11-6+

InChI Key

UVWTVHXLCKZAFC-IZZDOVSWSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Synonyms

(2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-2-thiazolyl]amino]ethyl]-2-propenamide

Origin of Product

United States

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